molecular formula C11H12O2S B14570353 2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)- CAS No. 61452-41-3

2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)-

Cat. No.: B14570353
CAS No.: 61452-41-3
M. Wt: 208.28 g/mol
InChI Key: CRFRWRWBBAVMGO-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)- is an organic compound with a unique structure that includes a furanone ring, a methyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)- typically involves the reaction of a furanone derivative with a thiophenol compound under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution on the furanone ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrofuranone derivatives

    Substitution: Various substituted furanone derivatives

Scientific Research Applications

2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furanone ring may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)-
  • 2(3H)-Furanone, dihydro-5-methyl-4-(methylthio)-
  • 2(3H)-Furanone, dihydro-5-methyl-4-(ethylthio)-

Uniqueness

2(3H)-Furanone, dihydro-5-methyl-4-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61452-41-3

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

5-methyl-4-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C11H12O2S/c1-8-10(7-11(12)13-8)14-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

CRFRWRWBBAVMGO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=O)O1)SC2=CC=CC=C2

Origin of Product

United States

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